2-amino-(6-amidobiotinyl)pyridine 2-amino-(6-amidobiotinyl)pyridine
Brand Name: Vulcanchem
CAS No.: 153086-93-2
VCID: VC0118565
InChI: InChI=1S/C15H21N5O2S/c16-11-5-3-6-12(18-11)19-13(21)7-2-1-4-10-14-9(8-23-10)17-15(22)20-14/h3,5-6,9-10,14H,1-2,4,7-8H2,(H2,17,20,22)(H3,16,18,19,21)/t9-,10-,14-/m0/s1
SMILES: C1C2C(C(S1)CCCCC(=O)NC3=CC=CC(=N3)N)NC(=O)N2
Molecular Formula: C15H21N5O2S
Molecular Weight: 335.4 g/mol

2-amino-(6-amidobiotinyl)pyridine

CAS No.: 153086-93-2

Main Products

VCID: VC0118565

Molecular Formula: C15H21N5O2S

Molecular Weight: 335.4 g/mol

2-amino-(6-amidobiotinyl)pyridine - 153086-93-2

CAS No. 153086-93-2
Product Name 2-amino-(6-amidobiotinyl)pyridine
Molecular Formula C15H21N5O2S
Molecular Weight 335.4 g/mol
IUPAC Name 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(6-aminopyridin-2-yl)pentanamide
Standard InChI InChI=1S/C15H21N5O2S/c16-11-5-3-6-12(18-11)19-13(21)7-2-1-4-10-14-9(8-23-10)17-15(22)20-14/h3,5-6,9-10,14H,1-2,4,7-8H2,(H2,17,20,22)(H3,16,18,19,21)/t9-,10-,14-/m0/s1
Standard InChIKey HTVVZQSPJYVEDP-BHDSKKPTSA-N
Isomeric SMILES C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC3=CC=CC(=N3)N)NC(=O)N2
SMILES C1C2C(C(S1)CCCCC(=O)NC3=CC=CC(=N3)N)NC(=O)N2
Canonical SMILES C1C2C(C(S1)CCCCC(=O)NC3=CC=CC(=N3)N)NC(=O)N2
Synonyms 2-amino-(6-amidobiotinyl)pyridine
PubChem Compound 134010
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator